molecular formula C12H8BrN B6176128 4-bromo-1-(prop-1-yn-1-yl)isoquinoline CAS No. 2439553-97-4

4-bromo-1-(prop-1-yn-1-yl)isoquinoline

Cat. No.: B6176128
CAS No.: 2439553-97-4
M. Wt: 246.1
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Description

4-Bromo-1-(prop-1-yn-1-yl)isoquinoline is a versatile chemical intermediate designed for advanced research and development, particularly in medicinal chemistry and drug discovery. The core structure of 4-bromoisoquinoline is a privileged scaffold in the synthesis of biologically active molecules . The presence of both a bromine atom and a propynyl group at the 1-position makes this compound a valuable substrate for further functionalization via metal-catalyzed cross-coupling reactions, such as those employing palladium catalysts, which are commonly used to create more complex structures . This compound is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

CAS No.

2439553-97-4

Molecular Formula

C12H8BrN

Molecular Weight

246.1

Purity

95

Origin of Product

United States

Reactivity and Derivatization Chemistry of 4 Bromo 1 Prop 1 Yn 1 Yl Isoquinoline

Transformations Involving the Bromo Substituent as a Synthetic Handle

The bromine atom on the isoquinoline (B145761) ring is a versatile leaving group, particularly for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C4-position.

Suzuki-Miyaura Cross-Coupling Reactions for Arylation/Heteroarylation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. youtube.com For 4-bromo-1-(prop-1-yn-1-yl)isoquinoline, the bromo substituent serves as an excellent electrophilic partner for this transformation.

This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. researchgate.net The coupling of various aryl and heteroaryl boronic acids with the this compound scaffold would yield novel biaryl and heteroaryl-substituted isoquinoline derivatives. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronate species and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. youtube.com

Table 1. Representative Suzuki-Miyaura Cross-Coupling Reactions.
Boronic Acid PartnerExpected ProductTypical Catalyst/Base System
Phenylboronic acid4-phenyl-1-(prop-1-yn-1-yl)isoquinolinePd(PPh₃)₄ / Na₂CO₃
4-Methoxyphenylboronic acid4-(4-methoxyphenyl)-1-(prop-1-yn-1-yl)isoquinolinePd(dppf)Cl₂ / K₂CO₃
Thiophene-2-boronic acid4-(thiophen-2-yl)-1-(prop-1-yn-1-yl)isoquinolinePd(OAc)₂ / SPhos / K₃PO₄
Pyridine-3-boronic acid4-(pyridin-3-yl)-1-(prop-1-yn-1-yl)isoquinolinePd(PPh₃)₄ / Na₂CO₃

Heck and Stille Coupling Reactions

The Heck reaction provides a method for the arylation or vinylation of alkenes by coupling them with an aryl halide. wikipedia.orgorganic-chemistry.org In this context, this compound can react with various alkenes to introduce a substituted vinyl group at the 4-position. The reaction is typically catalyzed by palladium complexes like palladium(II) acetate (B1210297) and proceeds in the presence of a base. libretexts.org Studies on related substrates, such as 5-bromoisoquinoline, have shown successful coupling with alkenes, indicating the applicability of this method. researchgate.net

Table 2. Illustrative Heck Coupling Reactions.
Alkene PartnerExpected Product (Typically E-isomer)Typical Catalyst/Base System
Styrene4-((E)-2-phenylvinyl)-1-(prop-1-yn-1-yl)isoquinolinePd(OAc)₂ / P(o-tolyl)₃ / Et₃N
Methyl acrylateMethyl (E)-3-(1-(prop-1-yn-1-yl)isoquinolin-4-yl)acrylatePd(OAc)₂ / Et₃N

The Stille coupling is another powerful palladium-catalyzed reaction that forms C-C bonds by reacting an organohalide with an organostannane (organotin) reagent. wikipedia.orgthermofisher.com A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. thermofisher.com The reaction would proceed by coupling this compound with various organostannanes, such as vinyl-, aryl-, or alkynylstannanes, to generate a wide range of derivatives.

Table 3. Potential Stille Coupling Reactions.
Organostannane PartnerExpected ProductTypical Catalyst System
Tributyl(vinyl)stannane4-vinyl-1-(prop-1-yn-1-yl)isoquinolinePd(PPh₃)₄
Tributyl(phenyl)stannane4-phenyl-1-(prop-1-yn-1-yl)isoquinolinePdCl₂(PPh₃)₂

Buchwald-Hartwig Amination and Etherification

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgyoutube.com This reaction has become a vital tool for synthesizing aryl amines, which are prevalent in pharmaceuticals. The development of sophisticated phosphine (B1218219) ligands has expanded the scope of this reaction to include a wide variety of amines and aryl halides under mild conditions. wikipedia.orgacsgcipr.org Research has demonstrated the successful amination of related heteroaryl bromides, such as 4-bromo and 5-bromoisoquinoline, with ammonia (B1221849) or various primary and secondary amines, supporting the feasibility of this transformation on the target molecule. nih.gov

Similarly, the analogous Buchwald-Hartwig etherification allows for the formation of aryl ethers from aryl halides and alcohols, representing a significant improvement over harsher traditional methods like the Ullmann condensation. organic-chemistry.org

Table 4. Buchwald-Hartwig Amination and Etherification Examples.
Reaction TypeNucleophileExpected ProductTypical Catalyst/Ligand/Base System
AminationMorpholine4-(morpholino)-1-(prop-1-yn-1-yl)isoquinolinePd₂(dba)₃ / BINAP / NaOtBu
AminationAnilineN-phenyl-1-(prop-1-yn-1-yl)isoquinolin-4-aminePd(OAc)₂ / XPhos / Cs₂CO₃
EtherificationPhenol4-phenoxy-1-(prop-1-yn-1-yl)isoquinolinePd(OAc)₂ / RuPhos / K₃PO₄
EtherificationMethanol4-methoxy-1-(prop-1-yn-1-yl)isoquinolinePd₂(dba)₃ / tBuXPhos / NaOtBu

Nucleophilic Aromatic Substitution at the Brominated Position

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com For this pathway to be favorable, the aromatic ring must be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. masterorganicchemistry.comwikipedia.org

In the isoquinoline system, the ring nitrogen atom exerts an electron-withdrawing effect, which can facilitate nucleophilic attack. However, for a halo-isoquinoline, this activation is often insufficient to enable SNAr reactions with common nucleophiles under mild conditions. Heterocycles like pyridine (B92270) are more reactive towards SNAr when the leaving group is at the ortho or para position, as the negative charge of the intermediate can be delocalized onto the nitrogen atom. wikipedia.org For 4-bromoisoquinoline (B23445), direct SNAr is less common without additional activating groups on the carbocyclic ring, as the stabilizing effect of the nitrogen atom is less pronounced at this position. The reaction may require harsh conditions or very strong nucleophiles.

Reactivity of the Prop-1-yn-1-yl Moiety for Further Functionalization

The terminal alkyne group at the C1-position is a highly valuable functional group for a variety of transformations, most notably for cycloaddition reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC 'Click' Chemistry)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of "click chemistry," a class of reactions known for their reliability, high yields, and simplicity. nih.govrsc.org This reaction involves the [3+2] cycloaddition between a terminal alkyne and an organic azide (B81097), catalyzed by a copper(I) species, to selectively form a 1,4-disubstituted 1,2,3-triazole. rsc.orgyoutube.com

The prop-1-yn-1-yl group of this compound is an ideal substrate for CuAAC. This reaction allows for the covalent linkage of the isoquinoline core to a vast range of molecules that can be functionalized with an azide group, including biomolecules, polymers, and fluorescent tags. The resulting triazole ring is exceptionally stable and acts as a rigid, aromatic linker. youtube.com

Table 5. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions.
Azide PartnerExpected ProductTypical Catalyst System
Benzyl (B1604629) azide4-bromo-1-(1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethyl)isoquinolineCuSO₄ / Sodium ascorbate
Phenyl azide4-bromo-1-(1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethyl)isoquinolineCuI / DIPEA
1-Azido-4-fluorobenzene4-bromo-1-(1-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)ethyl)isoquinolineCuSO₄ / Sodium ascorbate
Ethyl 2-azidoacetateEthyl 2-(4-(1-(4-bromoisoquinolin-1-yl)ethyl)-1H-1,2,3-triazol-1-yl)acetateCuI

Table of Compounds

Table 6. List of Chemical Compounds Mentioned.
Compound NameRole/Type
This compoundCore Substrate
Phenylboronic acidSuzuki Reagent
4-Methoxyphenylboronic acidSuzuki Reagent
Thiophene-2-boronic acidSuzuki Reagent
Pyridine-3-boronic acidSuzuki Reagent
StyreneHeck Reagent
Methyl acrylateHeck Reagent
Tributyl(vinyl)stannaneStille Reagent
Tributyl(phenyl)stannaneStille Reagent
MorpholineBuchwald-Hartwig Nucleophile
AnilineBuchwald-Hartwig Nucleophile
PhenolBuchwald-Hartwig Nucleophile
MethanolBuchwald-Hartwig Nucleophile
Benzyl azideCuAAC Reagent
Phenyl azideCuAAC Reagent
1-Azido-4-fluorobenzeneCuAAC Reagent
Ethyl 2-azidoacetateCuAAC Reagent
Palladium(0) tetrakis(triphenylphosphine)Catalyst
Palladium(II) acetateCatalyst Precursor
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)Catalyst Precursor
Tris(dibenzylideneacetone)dipalladium(0)Catalyst Precursor
Sodium carbonateBase
Potassium carbonateBase
Potassium phosphateBase
Sodium tert-butoxideBase
Copper(II) sulfateCatalyst Precursor
Sodium ascorbateReducing Agent/Ligand
Copper(I) iodideCatalyst

Other Cycloaddition Reactions (e.g., [2+2+2] Cycloadditions, Diels-Alder)

The prop-1-yn-1-yl group of this compound is a versatile participant in various cycloaddition reactions, beyond 1,3-dipolar cycloadditions. These reactions provide powerful methods for the construction of complex polycyclic and heterocyclic frameworks.

[2+2+2] Cycloadditions: The alkyne functionality can readily participate in transition-metal-catalyzed [2+2+2] cycloadditions. For instance, co-cyclotrimerization with two molecules of an alkyne or a nitrile can lead to the formation of a new benzene (B151609) or pyridine ring, respectively. These reactions are often catalyzed by cobalt, rhodium, or nickel complexes. The reaction of this compound with excess acetylene (B1199291), for example, would be expected to yield a terphenyl derivative, while reaction with a nitrile would furnish a bipyridine system. The regioselectivity of these additions can often be controlled by the choice of catalyst and reaction conditions.

Diels-Alder Reactions: The alkyne can also act as a dienophile in [4+2] Diels-Alder reactions. organic-chemistry.orgresearchgate.net While simple alkynes are generally poor dienophiles, the electron-withdrawing nature of the isoquinoline ring can enhance the reactivity of the propargyl group towards electron-rich dienes. nih.gov The reaction would lead to the formation of a cyclohexadiene ring fused to the isoquinoline core. The stereochemistry of the resulting cycloadduct is dictated by the well-established rules of the Diels-Alder reaction. For instance, reaction with a cyclic diene like cyclopentadiene (B3395910) would be expected to favor the endo adduct under kinetic control. nih.gov

Diene PartnerCatalyst/ConditionsExpected ProductReference
1,3-ButadieneHigh Temperature/Pressure4-bromo-1-(1-methyl-1,4-cyclohexadien-2-yl)isoquinoline organic-chemistry.org
CyclopentadieneLewis Acid (e.g., AlCl₃)endo-4-bromo-1-(1-methylbicyclo[2.2.1]hepta-2,5-dien-2-yl)isoquinoline nih.gov
Danishefsky's DieneHeat4-bromo-1-(4-methoxy-1-methyl-1-cyclohexen-3-on-2-yl)isoquinoline nih.gov

Hydration, Hydrohalogenation, and Hydroamination of the Alkyne

The triple bond of the prop-1-yn-1-yl group is susceptible to addition reactions, including hydration, hydrohalogenation, and hydroamination, which introduce new functional groups and expand the synthetic utility of the molecule.

Hydration: The acid-catalyzed hydration of the alkyne moiety follows Markovnikov's rule, where the initial addition of water across the triple bond yields an enol intermediate. wikipedia.orguwindsor.cabeilstein-journals.orgsigmaaldrich.com This enol rapidly tautomerizes to the more stable ketone. wikipedia.org Thus, treatment of this compound with aqueous acid (e.g., H₂SO₄) and a mercury(II) salt as a catalyst would be expected to produce 4-bromo-1-(1-oxopropyl)isoquinoline. wikipedia.org

Hydrohalogenation: The addition of hydrogen halides (HX) to the alkyne can proceed via either a Markovnikov or anti-Markovnikov pathway, depending on the reaction conditions. researchgate.net In the absence of peroxides, the reaction typically follows Markovnikov's rule, leading to the formation of a geminal dihalide upon addition of two equivalents of HX. Conversely, the addition of HBr in the presence of peroxides proceeds via a radical mechanism to yield the anti-Markovnikov product.

ReagentConditionsMajor ProductReference
H₂O, H₂SO₄, HgSO₄Aqueous4-bromo-1-(1-oxopropyl)isoquinoline wikipedia.org
HCl (2 equiv.)Inert Solvent4-bromo-1-(1,1-dichloropropyl)isoquinoline
HBr (1 equiv.), ROORRadical Initiator(E/Z)-4-bromo-1-(1-bromoprop-1-en-1-yl)isoquinoline

Hydroamination: The addition of an N-H bond across the alkyne, known as hydroamination, can be catalyzed by various transition metals, such as gold, platinum, or ruthenium, as well as by strong bases. This reaction provides a direct route to enamines or imines, which can be further functionalized. The regioselectivity of the addition (i.e., to which carbon of the alkyne the nitrogen atom attaches) is highly dependent on the catalyst and the substrate.

Alkyne Metathesis and Polymerization

Alkyne Metathesis: The prop-1-yn-1-yl group can potentially undergo alkyne metathesis reactions, which involve the cleavage and reformation of carbon-carbon triple bonds, catalyzed by high-valent transition metal alkylidyne complexes, typically of molybdenum or tungsten. This can be an intermolecular process (cross-metathesis) with another alkyne or an intramolecular reaction (ring-closing alkyne metathesis, RCAM) if a second alkyne is present in the molecule. For this compound, cross-metathesis with a simple alkyne like 2-butyne (B1218202) would lead to a new internal alkyne. This reaction is a powerful tool for the construction of complex molecular architectures.

Polymerization: While less common for such a substituted monomer, the alkyne functionality could potentially undergo polymerization under certain catalytic conditions. Transition metal catalysts, particularly those based on rhodium or palladium, are known to promote the polymerization of substituted acetylenes. The resulting polymer would feature a poly(acetylene) backbone with pendant 4-bromoisoquinolin-1-yl groups. The properties of such a polymer would be influenced by the steric bulk and electronic nature of the isoquinoline substituent. Metal-free polymerization methods, using organocatalysts or thermal initiation, could also be explored.

Chemo- and Regioselective Functionalization Strategies

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve chemo- and regioselectivity. The primary sites for functionalization are the C-Br bond, the alkyne, and potentially C-H bonds on the isoquinoline ring.

Functionalization of the C-Br Bond: The bromine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAAr) reactions, particularly with strong nucleophiles. More commonly, it serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide variety of substituents at the C4 position.

Functionalization of the Alkyne: The alkyne can be selectively functionalized in the presence of the C-Br bond. For example, Sonogashira coupling can be performed selectively at the alkyne terminus under appropriate conditions (e.g., using a copper co-catalyst).

Functionalization of the Isoquinoline Ring: The isoquinoline ring can undergo electrophilic aromatic substitution, although the presence of the deactivating bromine atom and the heterocyclic nitrogen atom makes this challenging. C-H activation strategies, often employing ruthenium or rhodium catalysts, provide a more modern and selective approach to functionalizing the isoquinoline core. researchgate.net

Reaction TypeReagent/CatalystPosition FunctionalizedExpected Product Class
Suzuki CouplingArylboronic acid, Pd catalystC44-Aryl-1-(prop-1-yn-1-yl)isoquinoline
Sonogashira CouplingTerminal alkyne, Pd/Cu catalystC44-(Alkynyl)-1-(prop-1-yn-1-yl)isoquinoline
Heck CouplingAlkene, Pd catalystC44-(Alkenyl)-1-(prop-1-yn-1-yl)isoquinoline
Nucleophilic SubstitutionStrong Nucleophile (e.g., NaOMe)C44-Methoxy-1-(prop-1-yn-1-yl)isoquinoline
C-H Activation/AnnulationAlkene/Alkyne, Rh/Ru catalystC8 or other C-H positionsFused polycyclic systems

Cascade and Tandem Reactions for Complex Molecule Synthesis

The multifunctional nature of this compound makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single pot. These strategies allow for the rapid construction of complex molecular architectures from a relatively simple starting material.

For example, a sequence involving a Sonogashira coupling at the C4-Br bond with a terminal alkyne bearing a nucleophilic group could be followed by an intramolecular cyclization onto the prop-1-yn-1-yl group at C1. This would lead to the formation of novel fused heterocyclic systems. Another possibility involves an initial cycloaddition to the alkyne, followed by a cross-coupling reaction at the C4 position. The development of such cascade reactions is a current area of interest in organic synthesis for improving efficiency and atom economy. Research on related isoquinoline systems suggests that cascade reactions involving nitrone formation and subsequent cycloaddition are also feasible.

Stereochemical Control in Derivatization (if applicable)

Achieving stereochemical control in the derivatization of this compound is primarily relevant when new stereocenters are created. This is particularly important in reactions such as cycloadditions, hydrogenations, and additions to the alkyne.

In Cycloaddition Reactions: The stereochemical outcome of Diels-Alder reactions is well-defined, with the endo product often being favored under kinetic control. The use of chiral catalysts or chiral auxiliaries can be employed to induce enantioselectivity in these and other cycloaddition reactions.

In Alkyne Addition Reactions: The addition of reagents across the alkyne can create one or two new stereocenters. For example, the hydrogenation of the alkyne to an alkene using a Lindlar catalyst would selectively produce the Z-alkene. Subsequent dihydroxylation of this alkene using a reagent like osmium tetroxide in the presence of a chiral ligand (e.g., from the Sharpless asymmetric dihydroxylation) could then proceed with high enantioselectivity.

In Asymmetric Catalysis: The use of chiral transition metal catalysts is a powerful strategy for introducing stereochemistry. For instance, asymmetric hydroamination or hydroboration of the alkyne could lead to the formation of chiral amines or alcohols, respectively.

While specific examples for this compound are not documented in the searched literature, the principles of asymmetric synthesis are broadly applicable and could be used to prepare enantiomerically enriched derivatives of this compound.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. The analysis of a compound like 4-bromo-1-(prop-1-yn-1-yl)isoquinoline would involve acquiring a series of one- and two-dimensional NMR spectra.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A full structural assignment would necessitate several 2D NMR experiments. nih.gov

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the isoquinoline (B145761) ring and the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, assigning each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in connecting the propynyl (B12738560) group to the C1 position of the isoquinoline core and confirming the position of the bromine atom at C4.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms, which is key for determining the molecule's preferred conformation. nih.gov

Without experimental data, a table of expected chemical shifts and coupling constants cannot be generated.

Advanced NMR Pulse Sequences for Detailed Stereochemical and Conformational Analysis

For complex molecules, advanced pulse sequences can provide deeper insights. chemicalbook.com Techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) could be employed to differentiate between true NOE effects and those arising from chemical exchange. google.com Furthermore, specialized pulse programs can enhance the resolution of signals or suppress unwanted solvent signals, ensuring the acquisition of high-quality data. chemicalbook.com The development and application of such sequences are critical for tackling intricate structural problems in modern chemistry. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Pattern Analysis

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

For a nitrogen-containing heterocyclic compound like this compound, ESI would likely be the ionization method of choice. It is a soft ionization technique that typically generates the protonated molecule [M+H]⁺, allowing for the determination of the molecular weight with high precision. APCI serves as an alternative, particularly for less polar compounds.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves selecting the parent ion (e.g., the [M+H]⁺ ion) and subjecting it to fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule, providing definitive structural confirmation. For isoquinoline alkaloids and their derivatives, characteristic fragmentation pathways, such as the loss of substituents or cleavages of the heterocyclic ring system, have been systematically studied. Analysis of these fragments for this compound would confirm the connectivity of the bromo and propynyl substituents.

A hypothetical data table for HRMS would include the calculated exact mass for the molecular formula C₁₂H₈BrN and a placeholder for a measured value, which is currently unavailable.

Parameter Value
Molecular FormulaC₁₂H₈BrN
Calculated Exact MassUnavailable
Measured Exact MassNot determined
Ionization ModeESI/APCI

Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structural Insights

The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. If a suitable single crystal of this compound could be grown, this technique would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles. This information would unambiguously confirm the planar structure of the isoquinoline ring, the linear geometry of the alkyne, and the precise spatial arrangement of the entire molecule in the crystal lattice. For related heterocyclic systems, X-ray diffraction has been indispensable for confirming structures and understanding intermolecular interactions.

A crystallographic data table would typically include parameters such as the crystal system, space group, unit cell dimensions, and refinement statistics. As no crystal structure has been reported, this data remains unknown.

Parameter Value
Crystal SystemNot determined
Space GroupNot determined
a (Å)Not determined
b (Å)Not determined
c (Å)Not determined
α (°)Not determined
β (°)Not determined
γ (°)Not determined
Volume (ų)Not determined
ZNot determined
R-factorNot determined

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, these techniques are instrumental in confirming the presence of the isoquinoline core, the bromo substituent, and the propynyl group.

The vibrational modes of the isoquinoline ring system are complex and give rise to a series of characteristic bands. These include C-H stretching vibrations of the aromatic protons, typically observed in the 3100-3000 cm⁻¹ region, and various C=C and C=N stretching vibrations within the heterocyclic and benzene (B151609) rings, which appear in the 1650-1400 cm⁻¹ range. The substitution pattern on the isoquinoline nucleus significantly influences the exact frequencies and intensities of these bands.

The presence of the bromine atom at the C4 position introduces a C-Br stretching vibration. This mode is typically observed in the lower frequency region of the mid-infrared spectrum, generally between 600 and 500 cm⁻¹. Its identification can be aided by comparison with the spectra of similar bromo-substituted aromatic compounds.

A key functional group for identification is the prop-1-yn-1-yl substituent at the C1 position. This group possesses a carbon-carbon triple bond (C≡C), which gives rise to a characteristic stretching vibration. In terminal alkynes, the ≡C-H stretch is a sharp band usually found around 3300 cm⁻¹. However, for an internal alkyne like the propynyl group in the title compound (C-C≡C-CH₃), this ≡C-H band is absent. Instead, the C≡C stretching vibration is of primary interest. This stretching mode typically appears in the 2260-2100 cm⁻¹ region of the IR and Raman spectra. The intensity of this band in the IR spectrum can be weak if the triple bond is symmetrically substituted, but the presence of the isoquinoline ring and the methyl group should induce sufficient asymmetry for it to be observable. In Raman spectroscopy, the C≡C stretch often produces a strong, sharp signal, making it a complementary and sometimes more reliable method for identifying this functional group.

Conformational studies of this compound can also be informed by vibrational spectroscopy. The rotational freedom of the propynyl group with respect to the isoquinoline plane might be restricted, and subtle shifts in the vibrational frequencies of the ring or the substituent could indicate a preferred conformation. Low-frequency skeletal vibrations, often more prominent in the Raman spectrum, can be particularly sensitive to conformational changes.

A hypothetical data table of the expected key vibrational frequencies for this compound, based on known data for analogous compounds like 4-bromoisoquinoline (B23445) and substituted alkynes, is presented below.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique Notes
Aromatic C-H Stretch3100 - 3000IR, RamanMultiple weak to medium bands expected.
C≡C Stretch (internal alkyne)2260 - 2100IR, RamanWeak to medium in IR, potentially strong in Raman.
C=C/C=N Ring Stretch1650 - 1400IR, RamanA series of complex, sharp bands characteristic of the isoquinoline core.
C-Br Stretch600 - 500IR, RamanWeak to medium intensity, in the fingerprint region.

Electronic Spectroscopy (UV-Vis and Fluorescence) for Characterization of Electronic Transitions and Photophysical Behavior

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides critical insights into the electronic structure and photophysical properties of a molecule. These techniques are used to characterize the electronic transitions between different molecular orbitals and to determine the emissive properties of the compound.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions within the aromatic isoquinoline system. Unsubstituted isoquinoline exhibits characteristic absorption bands, and the introduction of substituents can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε).

The bromine atom at the C4 position, being an electron-withdrawing group with lone pairs, can act as an auxochrome. Its presence is likely to cause a bathochromic (red) shift in the absorption bands compared to the parent isoquinoline, due to the extension of the conjugated system through resonance and inductive effects.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Not all molecules that absorb UV-Vis light are fluorescent. For isoquinoline derivatives, fluorescence is a known phenomenon, and its characteristics are highly dependent on the nature and position of substituents. nih.gov

The introduction of a heavy atom like bromine can sometimes lead to fluorescence quenching through the heavy-atom effect, which promotes intersystem crossing to the triplet state. However, the extended conjugation from the propynyl group could enhance the intrinsic fluorescence of the isoquinoline core. Therefore, whether this compound is fluorescent and the intensity of its emission would be a key research finding. If it is fluorescent, the emission spectrum would be expected at a longer wavelength than the absorption spectrum (the Stokes shift). The quantum yield of fluorescence (Φf), which is a measure of the efficiency of the fluorescence process, would be another important parameter to determine.

A hypothetical data table summarizing the expected electronic spectroscopic properties is provided below, based on general knowledge of substituted isoquinolines.

Spectroscopic Parameter Expected Value/Range Technique Notes
Absorption Maxima (λ_max)250 - 400 nmUV-VisMultiple bands corresponding to π→π* transitions are expected. The exact positions will be influenced by both the bromo and propynyl substituents.
Molar Absorptivity (ε)1,000 - 50,000 M⁻¹cm⁻¹UV-VisDependent on the specific electronic transition.
Emission Maximum (λ_em)> λ_max of the lowest energy absorption bandFluorescenceOnly if the compound is fluorescent. The emission is expected to be red-shifted compared to absorption.
Fluorescence Quantum Yield (Φf)0.01 - 0.5FluorescenceHighly dependent on the interplay between the bromo and propynyl substituents and the isoquinoline core.

Theoretical and Computational Investigations of 4 Bromo 1 Prop 1 Yn 1 Yl Isoquinoline

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For 4-bromo-1-(prop-1-yn-1-yl)isoquinoline, this involves finding the minimum energy conformation.

Based on DFT calculations performed on the parent 4-bromoisoquinoline (B23445) molecule, the isoquinoline (B145761) ring system is expected to be planar. sci-hub.box The introduction of the prop-1-yn-1-yl group at the C1 position introduces a rotatable bond between the isoquinoline ring and the alkyne carbon. However, due to the linear nature of the C-C≡C-C bond system of the propynyl (B12738560) group, significant conformational isomers are not expected around this bond. The primary determinant of the ground state geometry will be the bond lengths and angles of the entire structure.

A full geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p) would provide precise bond lengths and angles. For the related 4-bromoisoquinoline, calculated bond lengths and angles show good agreement with experimental data, suggesting a similar level of accuracy would be achievable for this compound. sci-hub.box The presence of the bromine atom and the propynyl group is expected to cause minor distortions in the isoquinoline ring from perfect symmetry. sci-hub.box

Table 1: Predicted Geometrical Parameters for this compound (Based on data for 4-bromoisoquinoline)

ParameterPredicted Value
C-Br Bond Length~1.90 Å
C-N Bond Lengths (ring)~1.32 - 1.37 Å
C-C Bond Lengths (ring)~1.37 - 1.42 Å
C-C≡C Bond Angle~178-180°

Note: These values are estimations based on calculations for 4-bromoisoquinoline and general principles of chemical bonding. Actual values would require specific DFT calculations for the target molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.govyoutube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be a π-orbital distributed across the isoquinoline ring system, with significant contributions from the nitrogen atom and potentially the bromine atom. The LUMO is also anticipated to be a π*-antibonding orbital. The introduction of the electron-withdrawing bromine atom at the 4-position and the π-system of the propynyl group at the 1-position will influence the energies of these orbitals.

In a study of 4-bromoisoquinoline, the HOMO-LUMO energy gap was calculated to be approximately 4.58 eV (0.1682 a.u.). sci-hub.box The propynyl group, with its triple bond, can act as a weak electron-withdrawing group or participate in conjugation, which would likely lead to a slight decrease in the HOMO-LUMO gap compared to 4-bromoisoquinoline, suggesting a potential increase in reactivity. rsc.org

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)Description
HOMO~ -6.5 eVHighest Occupied Molecular Orbital, primarily π-character
LUMO~ -1.9 eVLowest Unoccupied Molecular Orbital, primarily π*-character
HOMO-LUMO Gap (ΔE) ~ 4.6 eV Indicator of chemical reactivity and stability

Note: These are estimated values. Precise energies require specific DFT calculations.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. walisongo.ac.idresearchgate.net These maps illustrate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would be expected to show the most negative potential localized around the nitrogen atom of the isoquinoline ring, due to its lone pair of electrons. acs.org This makes the nitrogen atom a likely site for protonation and interaction with electrophiles. The region around the bromine atom would also exhibit some negative potential. Regions of positive potential are likely to be found on the hydrogen atoms of the molecule.

Natural Bond Orbital (NBO) analysis can provide a more quantitative picture of charge distribution by assigning partial charges to each atom. walisongo.ac.id NBO analysis for similar halogenated aromatic compounds has shown that while halogens are highly electronegative, the attached carbon atom can also be significantly affected. walisongo.ac.id In this compound, the nitrogen atom would carry a significant negative charge, while the carbon atoms bonded to the nitrogen and bromine would have their electron densities modified.

Computational Studies on Reaction Mechanisms and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and calculating the energy barriers associated with transition states. For this compound, several types of reactions could be investigated computationally.

Given the presence of the bromo and propynyl substituents, reactions such as Sonogashira coupling at the bromine position or addition reactions across the alkyne are plausible. DFT calculations can be employed to model the potential energy surface of these reactions. This involves locating the transition state structures and calculating their energies relative to the reactants and products.

For instance, in a potential nucleophilic substitution reaction at the C-Br bond, a computational study would model the approach of the nucleophile, the formation of an intermediate complex (if any), the transition state for bond breaking and formation, and the final products. The calculated activation energy would provide insight into the feasibility and rate of the reaction. Studies on the synthesis of isoquinoline derivatives often involve transition metal-catalyzed cyclization reactions, and computational mechanistic studies have been used to understand these pathways. researchgate.netnih.govnih.gov A similar approach could be applied to understand the reactivity of this compound in various chemical transformations.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties with a high degree of accuracy, aiding in the structural elucidation and characterization of novel compounds.

For this compound, ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.net The calculated chemical shifts for 4-bromoisoquinoline have shown good correlation with experimental values. sci-hub.box The introduction of the prop-1-yn-1-yl group would cause predictable shifts in the NMR spectrum. The protons on the isoquinoline ring would experience changes in their chemical environment due to the electronic effects of the propynyl group. The methyl protons of the propynyl group would have a characteristic chemical shift in the aliphatic region.

Table 3: Predicted ¹H NMR Chemical Shifts for Key Protons

Proton PositionPredicted Chemical Shift (ppm)
H3~ 8.0 - 8.5
H5~ 7.8 - 8.2
H8~ 8.1 - 8.6
Propynyl-CH₃~ 2.0 - 2.5

Note: Predicted shifts are relative to TMS and are estimates. Solvent effects can also influence chemical shifts.

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can also be computed. A frequency calculation on the optimized geometry of this compound would yield the expected vibrational modes. Key characteristic peaks would include the C-H stretching of the aromatic ring, the C≡C triple bond stretch of the alkyne (typically around 2100-2260 cm⁻¹), and the C-Br stretching frequency. Comparing calculated spectra with experimental data is a powerful tool for confirming the structure of a synthesized compound. sci-hub.box

Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions

While DFT is excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. osti.gov MD simulations can be used to explore the conformational landscape of flexible molecules and to study how they interact with other molecules, such as solvents or biological macromolecules. nih.govnih.gov

For this compound, MD simulations could be used to study its behavior in different solvents. These simulations would reveal information about the solvation shell around the molecule and the nature of intermolecular interactions, such as hydrogen bonding or π-stacking.

In the context of drug design, if this molecule were being investigated as a potential inhibitor of an enzyme, MD simulations would be crucial. acs.org A simulation of the molecule docked into the active site of a protein would show the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex, and the flexibility of both the ligand and the protein upon binding. Such simulations provide a dynamic picture of the molecular recognition process. nih.gov

Quantum Chemical Descriptors and Their Correlation with Reactivity

Quantum chemical descriptors derived from computational studies, primarily using Density Functional Theory (DFT), offer profound insights into the electronic structure and reactivity of molecules. For this compound, these descriptors help in understanding its stability, reactivity, and potential behavior in chemical reactions. The key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and other global reactivity descriptors.

The electronic properties of the parent isoquinoline molecule have been a subject of computational examination, providing a foundational understanding. For instance, DFT calculations have been employed to determine the structure, vibrational frequencies, and molecular properties of isoquinoline. tandfonline.comfigshare.com One such study, utilizing the B3LYP technique with a 6-311++G(d,p) basis set, reported the HOMO energy of isoquinoline to be -5.581 eV and the LUMO energy to be 1.801 eV, resulting in a significant HOMO-LUMO energy gap of 3.78 eV. tandfonline.com This relatively large energy gap is indicative of the stability of the isoquinoline core. tandfonline.com

The introduction of substituents, such as the bromo group at the C4 position and the prop-1-yn-1-yl group at the C1 position, is expected to modulate these electronic properties. The HOMO and LUMO are crucial in determining the electronic and optical characteristics of a molecule. nih.gov The HOMO acts as an electron donor, while the LUMO functions as an electron acceptor. nih.gov The energy difference between these frontier molecular orbitals (FMOs), known as the energy gap (ΔE), is directly related to the chemical reactivity and kinetic stability of the molecule. nih.gov A smaller energy gap generally implies a higher reactivity and a "softer" molecule. nih.gov

While specific experimental or computational data for this compound are not extensively available in the referenced literature, we can extrapolate the likely effects of its functional groups based on studies of other substituted isoquinolines and related heterocyclic systems. The presence of the electron-withdrawing bromo group and the π-system of the prop-1-yn-1-yl group would significantly influence the electron distribution across the isoquinoline framework.

Illustrative Global Reactivity Descriptors

To illustrate the potential quantum chemical properties of this compound, a hypothetical set of data is presented below, derived from typical values observed in computational studies of substituted isoquinolines and quinolines. These values are for demonstrative purposes and would require specific DFT calculations on the target molecule for validation.

DescriptorFormulaHypothetical Value (eV)
EHOMO --6.25
ELUMO --1.95
Energy Gap (ΔE) ELUMO - EHOMO4.30
Ionization Potential (I) -EHOMO6.25
Electron Affinity (A) -ELUMO1.95
Electronegativity (χ) (I + A) / 24.10
Chemical Hardness (η) (I - A) / 22.15
Chemical Softness (S) 1 / (2η)0.23
Electrophilicity Index (ω) χ² / (2η)3.91

This table is interactive. Click on the headers to sort the data.

The HOMO-LUMO energy gap is a critical parameter for assessing the reactivity of a molecule. A smaller gap suggests that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to chemical reactions. Studies on various quinoline (B57606) derivatives have shown that the HOMO-LUMO energy gaps can be tuned by altering the substituents. researchgate.net For instance, in a series of quinoline-based dyes, the energy gaps were found to range from 1.741 to 2.040 eV, indicating significant charge transfer characteristics. researchgate.net

The distribution of the HOMO and LUMO across the molecular structure provides further clues about its reactivity. In this compound, it can be anticipated that the HOMO would have significant contributions from the π-system of the isoquinoline ring and the propynyl group, while the LUMO would likely be distributed over the heterocyclic ring, with potential contributions from the bromo substituent. This distribution would dictate the sites for electrophilic and nucleophilic attacks. The Fukui function is another local reactivity descriptor that can pinpoint the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net

Applications of 4 Bromo 1 Prop 1 Yn 1 Yl Isoquinoline in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Building Block for Diverse Heterocyclic Architectures

The strategic placement of an aryl bromide and a terminal alkyne on the rigid isoquinoline (B145761) scaffold makes 4-bromo-1-(prop-1-yn-1-yl)isoquinoline a prime candidate for the synthesis of complex heterocyclic systems. Isoquinoline and its derivatives are recognized as foundational structures in the development of a wide range of compounds. nih.gov The dual reactivity of this specific molecule allows for sequential or one-pot reactions to build molecular complexity.

Synthesis of Polycyclic and Fused Ring Systems

The construction of polycyclic and fused heterocyclic frameworks is a cornerstone of modern organic synthesis, driven by the need for novel therapeutic agents and functional materials. The 4-bromo and 1-propynyl functionalities on the isoquinoline core are ideal for intramolecular and intermolecular cyclization reactions, particularly those catalyzed by transition metals.

The presence of the bromine atom allows for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce new carbon-carbon bonds. nih.gov Following a coupling reaction at the 4-position, the propynyl (B12738560) group at the 1-position can undergo a subsequent intramolecular cyclization, leading to the formation of fused ring systems. For instance, a palladium-catalyzed reaction involving 2-alkynyl benzyl (B1604629) azides can selectively yield 4-bromoisoquinolines, which are themselves valuable intermediates for further functionalization. researchgate.net

Research on related 2-alkynylaryl derivatives demonstrates that such structures can undergo palladium-catalyzed cyclization in the presence of alkenes to furnish complex isoquinoline products. researchgate.net Similarly, isoquinolinium salts, which can be generated from precursors like this compound, are known to be excellent building blocks for constructing various fused and bridged heterocyclic systems through stereoselective cyclization processes. nih.gov The combination of a bromo group and an alkyne in one molecule offers a pathway to complex polycycles through a programmed sequence of coupling and cyclization reactions.

Table 1: Potential Palladium-Catalyzed Reactions for Polycycle Synthesis

Reaction TypeReactant 1Reactant 2Catalyst/ConditionsPotential Product Type
Sonogashira CouplingThis compoundTerminal AlkynePd(PPh₃)₄, CuI, Base4-Alkynyl-1-(prop-1-yn-1-yl)isoquinoline
Suzuki CouplingThis compoundArylboronic AcidPd(PPh₃)₄, Base4-Aryl-1-(prop-1-yn-1-yl)isoquinoline
Intramolecular Cyclization4-Aryl-1-(prop-1-yn-1-yl)isoquinolineHeat or CatalystFused Polycyclic Heterocycle
Cascade Reaction2-Alkynyl Benzyl Azide (B81097) AnaloguesN/APdBr₂/CuBr₂/LiBr4-Bromoisoquinoline (B23445) Derivatives

This table illustrates potential synthetic transformations based on known reactivity of similar bromo-alkynyl heterocycles.

Preparation of Functionalized Chemical Probes (non-biological)

Functionalized chemical probes are essential tools for detecting and quantifying specific analytes in various media. The isoquinoline core is a known fluorophore, and its photophysical properties can be tuned by substitution. The propynyl group on this compound is particularly useful for this application, as it can be readily functionalized using "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach recognition moieties or modulate its fluorescent properties.

For example, the alkyne can be coupled with an azide-containing ionophore to create a selective sensor for metal ions. Upon binding of the target ion, a conformational change or an electronic perturbation in the molecule could lead to a detectable change in the fluorescence emission (a "turn-on" or "turn-off" response). While specific probes based on this exact molecule are not widely reported, the synthesis of other heterocyclic fluorescent probes for ions and small molecules from functionalized precursors is a well-established strategy.

Potential in the Development of Functional Organic Materials

The unique electronic properties and rigid structure of the isoquinoline ring system make it an attractive component for functional organic materials used in electronic and optoelectronic applications.

Precursor for Conjugated Polymers and Oligomers

Conjugated polymers are of significant interest for applications in organic electronics due to their tunable properties and solution processability. The bifunctional nature of this compound makes it an excellent monomer for step-growth polymerization.

Specifically, it is well-suited for Sonogashira cross-coupling polymerization. In this type of reaction, the bromo- and alkynyl- groups of different monomer units would react with each other (or with a complementary di-functional co-monomer) in the presence of a palladium-copper catalyst system. This would create a polymer chain with the isoquinoline units integrated into the conjugated backbone. The resulting polymers would be expected to have interesting electronic and photophysical properties derived from the isoquinoline core. Research into enhancing the solubility and processability of such polymers, for instance by incorporating conjugated macrocycles, is an active area of investigation. researchgate.net

Table 2: Potential Polymerization Reaction

Polymerization MethodMonomer(s)Catalyst SystemResulting Polymer Structure
Sonogashira PolymerizationThis compound (self-condensation)Pd(PPh₃)₂Cl₂, CuI, BasePoly(1,4-isoquinolylene-ethynylene) derivative
Sonogashira Co-polymerizationThis compound + DiethynylarenePd(PPh₃)₂Cl₂, CuI, BaseAlternating copolymer containing isoquinoline and arene units

This table outlines potential polymerization pathways for creating isoquinoline-based conjugated polymers.

Components in Optoelectronic Devices and Sensors (e.g., fluorescent materials)

Polymers and oligomers derived from this compound are expected to possess properties suitable for optoelectronic applications. Isoquinoline-containing materials can exhibit strong fluorescence, making them candidates for use as emissive materials in organic light-emitting diodes (OLEDs). The nitrogen atom in the isoquinoline ring can also impart n-type (electron-transporting) characteristics, which is beneficial for balancing charge transport in electronic devices.

Furthermore, the extended π-conjugation in polymers incorporating this unit could lead to strong absorption in the UV-visible spectrum, suggesting potential applications in organic photovoltaics (OPVs) or as active layers in photodetectors. The sensitivity of the isoquinoline core's electronic structure to its environment also makes these materials promising for use in chemical sensors, where binding of an analyte could induce a measurable change in fluorescence or conductivity.

Utilization in Catalyst Design and Ligand Synthesis

The nitrogen atom of the isoquinoline ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property allows for the use of isoquinoline derivatives as ligands in transition metal catalysis. The synthesis of 1,1′-biisoquinolines from 1-haloisoquinoline precursors via coupling reactions is a known method to produce bidentate ligands. nist.gov

Following this precedent, this compound could first undergo a coupling reaction at the 4-position to introduce another coordinating group. Alternatively, the propynyl group could be functionalized to introduce a donor atom. A more direct route would involve a coupling reaction at the 1-position. For instance, coupling of two molecules of a 1-haloisoquinoline is a common method to synthesize 1,1'-biisoquinoline (B174415) ligands. nist.gov While the starting material here is a 1-alkynylisoquinoline, subsequent transformations could potentially lead to ligand structures. The resulting multidentate ligands could then be complexed with metals like palladium, rhodium, or iridium to form catalysts for a variety of organic transformations, such as asymmetric hydrogenation or cross-coupling reactions. The specific substitution pattern could influence the steric and electronic properties of the resulting catalyst, allowing for fine-tuning of its activity and selectivity.

Application in Methodological Organic Synthesis Research

A comprehensive review of scientific literature reveals a notable absence of published studies specifically detailing the use of This compound as a central component in methodological organic synthesis research. While the individual structural motifs of this compound—the 4-bromoisoquinoline core and the 1-alkynyl substituent—are of significant interest in synthetic chemistry, the application of the combined molecule in the development of new synthetic methods is not documented in available research.

The isoquinoline framework is a privileged structure in medicinal chemistry and natural products. harvard.edu Consequently, numerous synthetic methods have been developed to access substituted isoquinolines. acs.orgnih.govrsc.org These methods often focus on constructing the heterocyclic core itself or on functionalizing it at various positions. For instance, palladium-catalyzed reactions are frequently employed for the synthesis of isoquinolines. acs.org

Similarly, the introduction of a bromine atom onto the isoquinoline ring, as seen in 4-bromoisoquinoline, is a strategic choice in synthesis. The bromine atom serves as a versatile handle for further chemical transformations, most notably through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of functional groups, which is a key strategy in the synthesis of complex molecules and in the generation of compound libraries for drug discovery. acs.org A method for the selective synthesis of 4-bromoisoquinoline from 2-alkynyl benzyl azides has been reported, highlighting the interest in accessing this particular scaffold. acs.org

The propargyl group (prop-1-yn-1-yl) is another crucial functional group in organic synthesis, valued for its reactivity in click chemistry, cycloadditions, and as a precursor for various other functionalities. The generation of its corresponding anion, 1-propynyllithium, from inexpensive starting materials like (Z/E)-1-bromo-1-propene, is a well-established procedure, enabling its addition to electrophiles. tandfonline.com

Despite the clear synthetic utility of the 4-bromoisoquinoline scaffold and the propynyl moiety, there is no specific research that combines these features into the molecule this compound and then utilizes it to develop new synthetic methodologies. Research in this area has focused on the synthesis of the constituent parts or analogues, rather than the application of this specific compound in methodological studies. Therefore, no data tables or detailed research findings on its role in advancing synthetic methods can be provided at this time.

Conclusion and Future Research Directions

Summary of Key Achievements in the Synthesis and Reactivity of 4-bromo-1-(prop-1-yn-1-yl)isoquinoline

To date, the synthesis of this compound has not been documented in peer-reviewed literature, and as such, there are no direct "key achievements" to report for this specific molecule. However, significant advancements have been made in the synthesis of the foundational 4-bromoisoquinoline (B23445) core and in the methodologies for introducing substituents at the C-1 and C-4 positions of the isoquinoline (B145761) ring.

Key achievements in the synthesis of the 4-bromoisoquinoline precursor include:

Palladium-catalyzed intramolecular cyclization of o-alkynyl benzyl (B1604629) azides, which offers a selective route to 4-bromoisoquinolines. researchgate.netgoogle.com

Direct bromination of isoquinoline at high temperatures, a more traditional approach to accessing this key intermediate. prepchem.com

A metal-free brominative annulation of 2-alkynyl arylimidates, providing an alternative, milder synthetic pathway. acs.org

A one-pot sequence involving Boc2O-mediated dearomatization followed by electrophilic bromination, which demonstrates high site-selectivity for the C-4 position. acs.org

Furthermore, the extensive development of cross-coupling reactions, particularly the Sonogashira coupling, provides a robust and well-established strategy for the formation of carbon-carbon bonds between aryl halides and terminal alkynes. wikipedia.orgorganic-chemistry.orglibretexts.org The principles of nucleophilic substitution at the C-1 position of isoquinolines are also well-understood, offering another potential avenue for the introduction of the propynyl (B12738560) group. arsdcollege.ac.inlibretexts.org

Collectively, these established methodologies form a strong foundation for the proposed synthesis of this compound and suggest that its preparation is a feasible, yet un-attempted, endeavor.

Identification of Remaining Challenges and Unexplored Synthetic Avenues

The primary and most significant challenge is the current lack of a reported synthesis for this compound. While several synthetic routes can be proposed based on known chemical transformations, their successful implementation remains to be demonstrated.

Specific challenges include:

Precursor Synthesis and Halogenation: The synthesis of a di-halogenated precursor, such as 1,4-dibromoisoquinoline (B189537) or 4-bromo-1-chloroisoquinoline, is a critical first step for a subsequent selective coupling reaction. Achieving high yields and regioselectivity in the halogenation of the isoquinoline core can be challenging.

Selective Cross-Coupling: In a di-halogenated isoquinoline, achieving selective Sonogashira coupling at the C-1 position while leaving the C-4 bromo group intact would require careful optimization of reaction conditions, including the choice of catalyst, ligands, and temperature. The relative reactivity of the C-1 and C-4 positions towards cross-coupling would need to be experimentally determined.

Nucleophilic Substitution Conditions: For a nucleophilic substitution approach using a propynyl anion, the conditions must be carefully controlled to avoid side reactions. Acetylide anions are strong bases and could potentially lead to elimination reactions with unsuitable substrates. libretexts.org

Stability of the Target Compound: The stability of the final compound, containing both a bromo and an alkynyl group, is unknown. Potential for intramolecular reactions or degradation under certain conditions would need to be assessed.

Unexplored Synthetic Avenues:

Direct C-H Functionalization: Recent advances in C-H activation and functionalization could offer a more direct route to the target compound, potentially avoiding the need for pre-halogenated precursors. Exploring the direct C-1 alkynylation of 4-bromoisoquinoline would be a novel and atom-economical approach.

Rearrangement Reactions: Investigating rearrangement reactions, such as the Fritsch–Buttenberg–Wiechell rearrangement of a suitable vinyl bromide precursor, could provide an alternative synthetic pathway. wikipedia.org

Perspectives on Novel Derivatizations and Their Potential Applications in Emerging Fields

The presence of two distinct and reactive functional handles—the bromo group at C-4 and the propynyl group at C-1—makes this compound a highly attractive scaffold for further derivatization.

Potential Derivatizations:

At the C-4 Position: The bromo group can serve as a versatile anchor for a variety of cross-coupling reactions, including Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. acs.org This would allow for the introduction of a wide range of substituents, such as aryl, heteroaryl, alkyl, and amino groups, leading to a large library of novel isoquinoline derivatives.

At the C-1 Propynyl Group: The terminal alkyne is a gateway to numerous transformations. wikipedia.org

Click Chemistry: The alkyne can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles, a valuable linkage in medicinal chemistry and materials science.

Further Coupling Reactions: The terminal alkyne can undergo further Sonogashira couplings to create extended conjugated systems.

Reduction: The triple bond can be selectively hydrogenated to the corresponding alkene or alkane, providing access to a different set of molecular geometries.

Hydration: Hydration of the alkyne would yield a ketone, introducing another functional group for further modification. libretexts.org

Potential Applications in Emerging Fields:

Medicinal Chemistry: The isoquinoline core is a privileged structure in drug discovery. nih.gov By systematically modifying the C-1 and C-4 positions, it may be possible to develop new compounds with enhanced biological activity, for instance as anticancer, antimicrobial, or neuroprotective agents. amerigoscientific.comrsc.org

Materials Science: The rigid, planar isoquinoline ring combined with the linear propynyl group suggests potential applications in the development of novel organic electronic materials. Derivatization could lead to new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. numberanalytics.com The ability to create extended π-conjugated systems through the bromo and alkyne handles is particularly relevant for tuning the optical and electronic properties of these materials.

Broader Impact of Research on Heterocyclic Chemistry and Materials Innovation

The successful synthesis and exploration of the reactivity of this compound would have a notable impact on several areas of chemical science.

Advancement in Heterocyclic Chemistry: The development of a reliable synthetic route to this and similar di-functionalized isoquinolines would provide chemists with a valuable new building block for organic synthesis. It would contribute to the ever-expanding toolbox for the construction of complex heterocyclic systems.

Innovation in Drug Discovery: The creation of a diverse library of derivatives from this scaffold could lead to the identification of new lead compounds for various therapeutic targets. The ability to independently modify two key positions on the isoquinoline ring would allow for a more systematic exploration of the structure-activity relationship (SAR). nih.gov

Materials Innovation: Research into the photophysical and electronic properties of polymers and macrocycles derived from this compound could drive innovation in materials science. The unique combination of a bromo-substituted aromatic ring and an alkyne offers a platform for creating materials with tailored properties for applications in electronics and photonics. amerigoscientific.comnumberanalytics.com

Q & A

Q. What synthetic methodologies are recommended for preparing 4-bromo-1-(prop-1-yn-1-yl)isoquinoline?

Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction , which couples 4-bromoisoquinoline with terminal alkynes (e.g., prop-1-yne derivatives). Key considerations include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI as a co-catalyst.
  • Solvent optimization : Use polar aprotic solvents (e.g., THF or DMF) to enhance reaction efficiency.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product. Analogous brominated isoquinolines, such as 7-bromo-1-chloroisoquinoline, have been synthesized using similar protocols .
Example Reaction Parameters (Hypothetical)
Catalyst: Pd(PPh₃)₄ (5 mol%)
Solvent: THF, 80°C, 12 hrs
Yield: ~65–75% (estimated from analogs)

Q. Which spectroscopic techniques are critical for structural characterization?

Answer:

  • 1H/13C NMR : Alkynyl protons (δ 2.5–3.0 ppm) and aromatic isoquinoline signals (δ 7.8–8.5 ppm) confirm substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₁₂H₇BrN; calculated ~246.08 g/mol).
  • IR Spectroscopy : Alkyne C≡C stretches (~2100–2260 cm⁻¹) differentiate the propargyl group from other substituents .

Q. What are the key physicochemical properties influencing experimental design?

Answer: While data for the exact compound is limited, analogous bromoisoquinolines provide insights:

Property4-Bromo-1-chloroisoquinoline 5-Bromoisoquinoline
Molecular Weight242.50 g/mol208.05 g/mol
StabilityDegrades under prolonged storageStable at RT (1–2 years)
SolubilityDMSO, DMFEthanol, chloroform

Note : The propargyl group may alter solubility and stability; empirical testing is advised.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data under varying conditions?

Answer: Discrepancies often arise from differences in storage conditions or analytical methods. A systematic approach includes:

  • Controlled degradation studies : Accelerated aging at 40°C/75% RH with periodic HPLC analysis to track purity loss .
  • Comparative solvent stability : Test stability in DMSO vs. aqueous buffers (pH 4–10) to identify degradation pathways.
  • Mechanistic probes : Use LC-MS to identify degradation byproducts (e.g., dehalogenation or alkyne oxidation).

Q. What strategies optimize reactivity in cross-coupling reactions while minimizing side reactions?

Answer:

  • Protecting groups : Temporarily block reactive sites (e.g., bromine) with trimethylsilyl groups to prevent undesired coupling .
  • Catalyst tuning : Use bulky ligands (e.g., XPhos) to enhance selectivity for the alkyne moiety.
  • Kinetic monitoring : In situ IR or GC-MS tracks reaction progress to halt at optimal conversion (~80–90%) .

Q. How can computational modeling guide functionalization of the propargyl group?

Answer:

  • DFT calculations : Predict regioselectivity in cycloaddition reactions (e.g., Huisgen click chemistry).
  • Molecular docking : Screen binding affinities with biological targets (e.g., kinase enzymes) to prioritize synthetic routes.
  • Solvent effect simulations : COSMO-RS models optimize reaction media for solubility and transition-state stabilization.

Methodological Guidelines

  • Experimental Design : Align with FINER criteria (Feasible, Novel, Ethical, Relevant) . For example, compare catalytic systems (Pd vs. Ni) to address cost vs. efficiency trade-offs.
  • Data Contradiction Analysis : Replicate conflicting studies using identical parameters (e.g., reagent purity, humidity control) to isolate variables .

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